molecular formula C11H11BrFNO B2674856 3-Bromo-1-(4-fluorophenyl)piperidin-2-one CAS No. 1341170-88-4

3-Bromo-1-(4-fluorophenyl)piperidin-2-one

Cat. No.: B2674856
CAS No.: 1341170-88-4
M. Wt: 272.117
InChI Key: VFNAGEBCCYECJQ-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-fluorophenyl)piperidin-2-one (molecular formula: C₁₁H₁₁BrFNO) is a halogenated piperidinone derivative characterized by a bromine atom at the 3-position and a 4-fluorophenyl substituent on the nitrogen atom. Its synthesis involves the bromination of 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid using liquid Br₂ in diethyl ether, yielding a white solid with a high purity (91% yield) . Key spectral data include distinctive signals in $ ^1\text{H-NMR} $ (e.g., aromatic protons at δ 7.33–7.28 ppm) and $ ^{13}\text{C-NMR} $ (carbonyl resonance at δ 174.3 ppm) .

Properties

IUPAC Name

3-bromo-1-(4-fluorophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h3-6,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNAGEBCCYECJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-fluorophenyl)piperidin-2-one typically involves the bromination of 1-(4-fluorophenyl)piperidin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-fluorophenyl)piperidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 3-bromo-1-(4-fluorophenyl)piperidin-2-one. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research indicates that piperidine derivatives can induce apoptosis in hypopharyngeal tumor cells, showing promise as anticancer agents through mechanisms that involve the modulation of cellular pathways related to cell survival and death .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundFaDu (hypopharyngeal)XInduces apoptosis
Other Piperidine DerivativesVariousYCell cycle arrest

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies have shown that certain piperidine derivatives can act as entry inhibitors for viruses such as HIV-1. The structural modifications of these compounds, including the incorporation of halogenated phenyl groups, have been linked to enhanced antiviral activity . Specifically, this compound may exhibit activity against HIV by targeting key viral proteins.

Table 2: Antiviral Activity of Piperidine Derivatives

Compound NameVirus TargetedEC50 (µM)Mechanism
This compoundHIV-1AEntry inhibitor
Other Piperidine DerivativesVarious VirusesBViral protein inhibition

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to synthesize novel derivatives with enhanced biological activities, including anti-inflammatory and analgesic properties. The compound's ability to undergo various chemical reactions allows researchers to modify its structure to improve efficacy against specific targets in disease pathways .

Case Studies and Research Findings

Several case studies have documented the effectiveness of piperidine derivatives in clinical settings:

  • Case Study 1 : A study on the synthesis of piperidine-based compounds showed promising results against resistant strains of cancer cells. The derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents .
  • Case Study 2 : Research involving the antiviral screening of piperidine derivatives demonstrated that modifications at the phenyl ring significantly impacted antiviral potency against HIV, with some compounds showing low micromolar activity .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Piperidinone Derivatives

The electronic and steric properties of substituents significantly influence reactivity and applications. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Highlights Key Spectral Data (NMR) Source
3-Bromo-1-(4-fluorophenyl)piperidin-2-one C₁₁H₁₁BrFNO 4-Fluorophenyl, Br Bromination of carboxylic acid precursor $ ^1\text{H-NMR} $: δ 7.33–7.28 (ArH)
3-Bromo-1-(4-methoxyphenyl)piperidin-2-one C₁₂H₁₄BrNO₂ 4-Methoxyphenyl, Br Methoxy group introduces electron-donating effects SMILES: COC1=CC=C(C=C1)N2CCCC(C2=O)Br
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one C₁₂H₁₀BrF₃NO CF₃, Br Trifluoromethyl enhances lipophilicity CAS: 1257664-90-6; GHS-compliant SDS
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one C₁₀H₁₆BrNO Bulky 2,2-dimethylpropyl Steric hindrance impacts reactivity Sold as a building block (€1,472/500 mg)

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The 2,2-dimethylpropyl substituent in the dimethylpropyl analog introduces steric hindrance, which may limit accessibility in catalytic or binding interactions compared to the planar fluorophenyl group .
  • Lipophilicity : The trifluoromethyl group in the CF₃-substituted compound increases hydrophobicity, which could enhance membrane permeability in biological systems .

Core Structure Variations

Piperidinone vs. Tricyclic Flavonoids

Compound 7b ([2-(Piperidin-1-yl)-8-bromo-4-(4-fluorophenyl)-4H-1,3-dithiolo[4,5-c]chromen-2-ylium tetrafluoroborate]) shares the 4-fluorophenyl and bromine motifs but incorporates a sulfur-containing tricyclic chromen core. This structural divergence confers distinct electronic properties and antibacterial activity, as observed in flavonoid derivatives .

Piperidinone vs. Pyrrole-dione

3-Bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 279686-72-5) features a pyrrole-dione ring instead of piperidinone. The conjugated dione system increases electrophilicity, as evidenced by its predicted pKa of -2.77 .

Biological Activity

3-Bromo-1-(4-fluorophenyl)piperidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the piperidine class, which is known for various pharmacological properties, including neuroactivity and enzyme inhibition. This article explores the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromine atom and a fluorinated phenyl group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H12BrFNO
Molecular Weight273.12 g/mol
CAS Number1341170-88-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor ligand , modulating various biochemical pathways. The compound's halogen substitutions enhance its binding affinity to these targets, potentially leading to significant therapeutic effects.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities, including:

Antiviral Activity

In studies involving antiviral screening, derivatives similar to this compound have shown efficacy against several viruses, including HIV and HSV-1. For example, related compounds demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that piperidine derivatives exhibit activity against Staphylococcus aureus and Pseudomonas aeruginosa , suggesting potential applications in treating bacterial infections .

Neuropharmacological Effects

The structural characteristics of this compound indicate possible neuropharmacological applications. Compounds with similar structures have been studied as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which play a crucial role in cognitive functions and neurological disorders .

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

  • Antiviral Efficacy : A study reported that fluorinated piperidine derivatives exhibited antiviral activity against HIV, demonstrating the importance of the fluorine atom in enhancing potency .
  • Cytotoxicity Assessment : The cytotoxic effects of various derivatives were evaluated in Vero cells, revealing the compound's potential therapeutic window, with a CC50 value indicating moderate cytotoxicity at concentrations around 92 μM .
  • Enzyme Inhibition : Research into enzyme inhibition mechanisms showed that similar piperidine derivatives could effectively inhibit key enzymes involved in viral replication, further supporting their role as potential antiviral agents .

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